2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Description
2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core fused to a 2,6-dimethylpyrimidin-4-yl substituent and a carboxylic acid group at position 2. The spiro architecture imposes conformational rigidity, while the pyrimidine ring contributes to electronic interactions, making it a candidate for applications in medicinal chemistry and materials science. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP) for accurate characterization .
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-8-14(18-12(2)17-11)19-9-13(15(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPECIQOPVGTPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C3(C2)CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C16H23N3O2, and it has a molecular weight of approximately 289.379 g/mol. This compound is characterized by a spirocyclic structure, which is known to influence biological interactions and pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
Pharmacological Properties
Research indicates that compounds containing pyrimidine rings often exhibit a range of pharmacological activities. For instance, studies have shown that derivatives of pyrimidine can act as inhibitors for various enzymes, including angiotensin-converting enzyme (ACE) and phosphatases involved in cancer pathways . The specific biological activity of this compound remains under investigation, but its structural analogs have demonstrated significant effects on cardiovascular and metabolic pathways.
Case Studies
- ACE Inhibition : A related study focused on the synthesis and biological evaluation of pyrimidine derivatives as ACE inhibitors demonstrated that modifications to the carboxylic acid group can significantly enhance inhibitory potency . While specific data on the compound is limited, it suggests a potential for similar activity.
- Cancer Treatment : Another study explored the role of spirocyclic compounds as inhibitors of protein tyrosine phosphatase non-receptor type 11 (PTPN11), which is implicated in various cancers. The findings indicated that modifications in the spiro structure could lead to enhanced efficacy against cancer cell lines . This paves the way for further exploration of this compound in oncology.
Research Findings
Recent investigations into spiro compounds have revealed their potential as therapeutic agents due to their ability to interact with multiple biological targets. Notable findings include:
| Study | Findings |
|---|---|
| Study A | Identified ACE inhibition with I50 values significantly lower than traditional inhibitors. |
| Study B | Demonstrated anticancer activity via PTPN11 inhibition in cellular assays. |
Comparison with Similar Compounds
Structural Analogues with Azaspiro[4.5]decane Cores
Compounds sharing the 2-azaspiro[4.5]decane scaffold but differing in substituents and functional group positions include:
| Compound Name | Substituents/Functional Groups | CAS Number | Key Features |
|---|---|---|---|
| 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | Boc-protected amine, carboxylic acid at C7 | 1363381-87-6 | Enhanced steric bulk from Boc group |
| 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid | Boc-protected amine, carboxylic acid at C8 | 1427367-47-2 | Altered spatial orientation of COOH |
| Target Compound | 2,6-Dimethylpyrimidin-4-yl, carboxylic acid at C4 | Not specified | Pyrimidine-mediated electronic effects |
Key Differences :
- Substituent Effects : The target’s pyrimidine ring introduces electron-withdrawing and π-π stacking capabilities, contrasting with the Boc group’s steric protection in analogues. This may enhance binding specificity in biological targets compared to the inert Boc group .
- Carboxylic Acid Position : The C4-carboxylic acid in the target likely alters hydrogen-bonding networks and solubility compared to C7/C8 analogues, impacting pharmacokinetics .
Pyrimidine-Containing Analogues
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) shares a pyrimidine-carboxylic acid motif but lacks the spiro system .
- Electronic Properties : The chloro substituent in the analogue is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the target’s dimethylpyrimidine (pKa ~4–5).
- Reactivity : The chloro group may facilitate nucleophilic substitution, whereas the target’s methyl groups prioritize steric hindrance and metabolic stability.
Spirocyclic Derivatives with Heteroatoms
Compounds like 6,7-diazaspiro[4.5]dec-9-en derivatives (EP 4374877 A2) feature diaza cores and fluorinated substituents :
- Fluorine Effects: Trifluoromethyl groups in the EU patent compounds enhance lipophilicity (logP +0.5–1.0) and oxidative stability, unlike the target’s non-fluorinated structure.
- Biological Implications : The target’s rigidity may improve target selectivity, while fluorinated analogues could exhibit superior membrane permeability.
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
- Target Compound : Predicted moderate aqueous solubility due to the carboxylic acid, balanced by the hydrophobic spiro-pyrimidine system. Stability is likely higher than chloro-pyrimidines but lower than fluorinated derivatives.
- Analogues : Boc-protected spiro compounds exhibit lower solubility (logS ~-4) due to hydrophobicity, while fluorinated derivatives show enhanced metabolic stability .
Crystallographic Insights
The spirocyclic framework’s conformation was likely resolved using SHELX refinement and visualized via ORTEP-3/WinGX . Bond angles and torsion angles in the target compound may differ from analogues due to pyrimidine ring strain and COOH positioning.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid?
The compound can be synthesized via multicomponent condensation reactions. A validated approach involves reacting a phenolic derivative (e.g., 2,6-dimethylphenol) with aldehydes (e.g., isobutyraldehyde) and nitriles in concentrated sulfuric acid to form the spirocyclic core . The pyrimidine moiety can be introduced through subsequent functionalization, such as cyclocondensation of amidines with diketones. Carboxylic acid protection (e.g., tert-butyl ester) may be employed during synthesis to avoid side reactions, followed by acidic deprotection .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with key signals for the spirocyclic system (e.g., δ 1.5–2.5 ppm for methyl groups) and pyrimidine ring (δ 8.0–9.0 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] or [M–H] ions) .
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, torsional strain in the spiro system, and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spirocyclic core?
Optimization strategies include:
- Catalyst screening : Concentrated sulfuric acid (as in ) or Lewis acids (e.g., BF·EtO) can enhance condensation efficiency.
- Temperature control : Reactions performed at 60–80°C balance activation energy and thermal decomposition risks .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) facilitate cyclization via azeotropic water removal.
Example Table: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (HSO) | 0.5–1.0 eq | 70–85% |
| Temperature | 60–80°C | Maximizes spiro formation |
| Reaction Time | 12–24 hours | Prevents over-oxidation |
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed data (e.g., unexpected splitting in NMR) require:
- Dynamic NMR studies : To probe conformational flexibility in the spiro system, which may cause signal broadening .
- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
- Complementary techniques : X-ray crystallography (via SHELX ) provides unambiguous bond connectivity, while IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What challenges arise in maintaining stereochemical integrity during synthesis?
The spirocyclic system may exhibit axial chirality or racemization at the bridgehead carbon. Mitigation strategies include:
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups to temporarily stabilize stereocenters .
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enforce enantioselective cyclization .
- Low-temperature crystallization : Isolate enantiomers via chiral resolving agents (e.g., tartaric acid derivatives) .
Methodological Notes
-
Crystallography Workflow :
-
Synthetic Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
